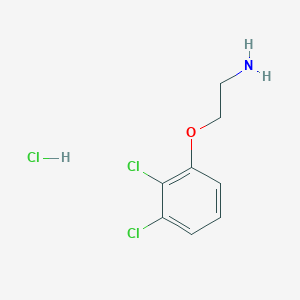

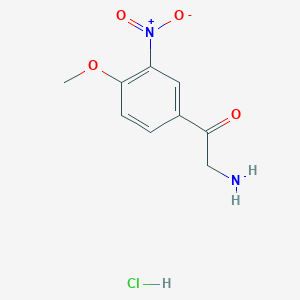

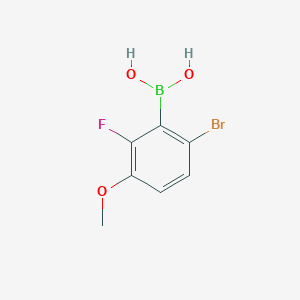

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride

Vue d'ensemble

Description

Aminoethoxy compounds are generally used in organic synthesis . They are often involved in the formation of complex structures and have applications in various fields, including pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of similar compounds often includes an aminoethoxy group attached to a larger structure . The exact structure of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Chemical Reactions Analysis

Aminoethoxy compounds can participate in a variety of chemical reactions. For example, they can undergo ion-exchange chromatography with suppressed conductivity for amine analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some are oils at room temperature , while others are solid. The exact properties of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Applications De Recherche Scientifique

Materials Science and Organic Synthesis

Catalytic Oxidation and Environmental Applications : Research on the catalytic oxidation of dichlorobenzene over supported transition metal oxides highlights the importance of such reactions in environmental applications, particularly in the degradation of hazardous organic compounds. The systematic investigation of transition metal oxides as catalysts underlines the role of these materials in enhancing the efficiency of oxidative processes, which can be crucial for the detoxification and removal of chlorinated organic pollutants from the environment (Krishnamoorthy, Rivas, & Amiridis, 2000).

Surface Functionalization with Aminosilanes : The study on aminosilanes for surface functionalization points towards the significant role of such compounds in creating hydrolytically stable and functional surfaces. These findings are relevant for the development of advanced materials with tailored surface properties, which have wide-ranging applications in biosensors, catalysis, and as protective coatings (Smith & Chen, 2008).

Adsorption Studies Using Amino-Substituted Aromatics : The investigation into the adsorption of amino-substituted aromatics onto carbon nanotubes provides insights into the interaction mechanisms between organic molecules and carbon-based materials. Such studies are fundamental for environmental remediation technologies, where selective adsorption can be harnessed for the removal of pollutants (Chen, Duan, Wang, & Zhu, 2008).

Environmental Science

- Biodegradation of Polychlorinated Aromatics : The crystal structure analysis of hydroxyquinol 1,2-dioxygenase, a key enzyme in the degradation of aromatic compounds including polychlorinated and nitroaromatic pollutants, underscores the potential of bioremediation strategies in addressing environmental contamination. Understanding the enzymatic mechanisms involved in the breakdown of such compounds can lead to the development of more efficient bioremediation processes (Ferraroni et al., 2005).

Propriétés

IUPAC Name |

2-(2,3-dichlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJRJTRCMNYTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)

![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)